molecular formula C15H28N2O2 B13588070 tert-butylN-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate

tert-butylN-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate

Cat. No.: B13588070
M. Wt: 268.39 g/mol
InChI Key: LYOVEWMLDZLKNK-UHFFFAOYSA-N
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Description

Tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is notable for its unique structure, which includes a tert-butyl group, an aminomethyl group, and an octahydropentalenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate typically involves the protection of amine groups using tert-butyl carbamate. The process begins with the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate-protected amine. The protected amine is then subjected to further reactions to introduce the octahydropentalenyl moiety and the aminomethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate has several scientific research applications:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and adhesives

Mechanism of Action

The mechanism of action of tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as a reversible inhibitor of certain enzymes by forming a stable complex with the active site. This interaction can modulate the activity of the enzyme and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-aminoethyl)carbamate
  • Tert-butyl N-(2-oxiranylmethyl)carbamate
  • Tert-butyl N-(2-bromoethyl)carbamate

Uniqueness

Tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate is unique due to its octahydropentalenyl moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other carbamates and enhances its utility in specific applications .

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl N-[[2-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl]methyl]carbamate

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-15(9-16)7-11-5-4-6-12(11)8-15/h11-12H,4-10,16H2,1-3H3,(H,17,18)

InChI Key

LYOVEWMLDZLKNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC2CCCC2C1)CN

Origin of Product

United States

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